
(R)-Methyl 2-(((3-methylthiophen-2-yl)methyl)amino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 2-(((3-methylthiophen-2-yl)methyl)amino)butanoate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound’s structure includes a thiophene ring substituted with a methyl group and an amino butanoate ester, making it a unique molecule with potential biological and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(((3-methylthiophen-2-yl)methyl)amino)butanoate typically involves the condensation of 3-methylthiophene with appropriate reagents to introduce the amino and ester functionalities. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives efficiently.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Gewald reaction or other condensation reactions to achieve high yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl 2-(((3-methylthiophen-2-yl)methyl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group results in the corresponding alcohol .
Aplicaciones Científicas De Investigación
®-Methyl 2-(((3-methylthiophen-2-yl)methyl)amino)butanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ®-Methyl 2-(((3-methylthiophen-2-yl)methyl)amino)butanoate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and ester groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: Known for its multiple crystalline polymorphic forms and use as an intermediate in drug synthesis.
3-Methylthiophene: A simpler thiophene derivative used in the synthesis of various organic compounds.
Uniqueness
®-Methyl 2-(((3-methylthiophen-2-yl)methyl)amino)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and ester functionalities allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H17NO2S |
|---|---|
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]butanoate |
InChI |
InChI=1S/C11H17NO2S/c1-4-9(11(13)14-3)12-7-10-8(2)5-6-15-10/h5-6,9,12H,4,7H2,1-3H3/t9-/m1/s1 |
Clave InChI |
FOIAZIYNXNIUED-SECBINFHSA-N |
SMILES isomérico |
CC[C@H](C(=O)OC)NCC1=C(C=CS1)C |
SMILES canónico |
CCC(C(=O)OC)NCC1=C(C=CS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


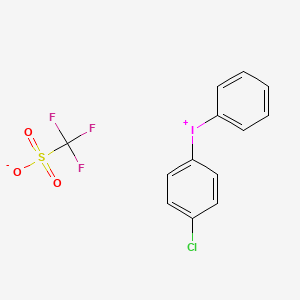
![6-O-[2-(7-bromo-9,9-difluorofluoren-2-yl)-2-oxoethyl] 5-O-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B14130071.png)

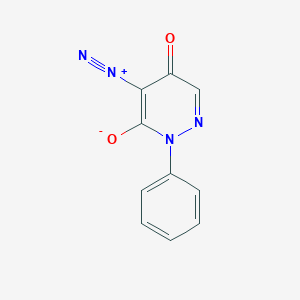
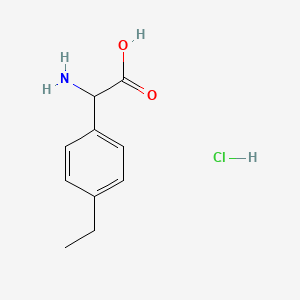
![2-[(Benzyloxy)methyl]butanal](/img/structure/B14130082.png)


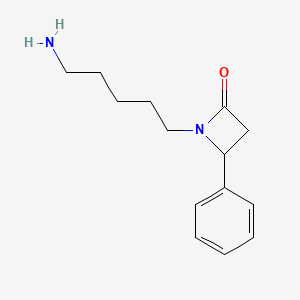
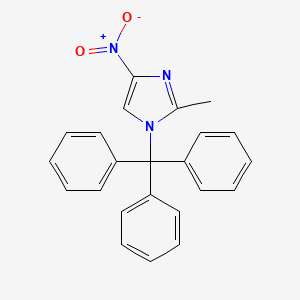
![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14130114.png)
![Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]-](/img/structure/B14130120.png)

![[(2,3-Dibromopropoxy)methyl]benzene](/img/structure/B14130154.png)
